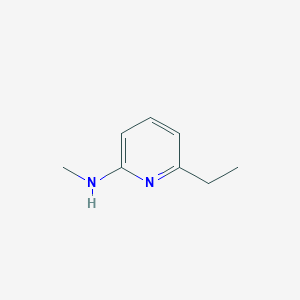

6-Ethyl-N-methylpyridin-2-amine

Description

Overview of Pyridine (B92270) Heterocycles in Medicinal and Synthetic Chemistry Research

Pyridine, a heterocyclic aromatic organic compound, is a cornerstone in the fields of medicinal and synthetic chemistry. molbase.com Structurally similar to benzene (B151609) with one carbon atom replaced by a nitrogen atom, this modification imparts unique properties, including increased water solubility and the ability to form hydrogen bonds, which are crucial for drug-receptor interactions. molbase.com The pyridine scaffold is a privileged structure, frequently appearing in a wide array of FDA-approved drugs and biologically active natural products.

In medicinal chemistry, pyridine derivatives have demonstrated a vast spectrum of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities. vulcanchem.comepa.gov An analysis of drugs approved by the US FDA between 2014 and 2023 revealed that 54 contained a pyridine ring, with a significant number targeting cancer and central nervous system disorders. vulcanchem.com The versatility of the pyridine nucleus allows for extensive functionalization, enabling chemists to fine-tune the steric and electronic properties of molecules to optimize their pharmacological profiles. This adaptability makes pyridine-based compounds a subject of continuous and intensive research in the quest for novel therapeutic agents. epa.gov

Structural Classification and Nomenclature of Substituted Pyridin-2-amines

Amines are organic compounds containing a nitrogen atom with a lone pair of electrons. They are classified based on the number of carbon-containing groups (alkyl or aryl) bonded directly to the nitrogen atom. researchgate.netnih.gov

Primary (1°) amines have one carbon group attached to the nitrogen (RNH₂).

Secondary (2°) amines have two carbon groups (R₂NH).

Tertiary (3°) amines have three carbon groups (R₃N).

The compound of focus, 6-Ethyl-N-methylpyridin-2-amine , belongs to the family of pyridin-2-amines, which are pyridine rings substituted with an amino group at the second position. According to IUPAC nomenclature for unsymmetrically substituted amines, the largest alkyl group attached to the nitrogen forms the parent name, while other groups are designated as N-substituents. nih.gov

In the case of this compound:

The parent structure is a pyridin-2-amine.

An ethyl group is attached at position 6 of the pyridine ring.

A methyl group is attached to the nitrogen of the amino group.

Based on this structure, the nitrogen atom of the amino group is bonded to the pyridine ring, a methyl group, and a hydrogen atom is implicitly replaced by the methyl group. However, the name N-methylpyridin-2-amine indicates a secondary amine. If it were N,N-dimethyl, it would be tertiary. The name "this compound" specifies a secondary amine where the amino nitrogen is bonded to one carbon of the pyridine ring and one methyl group.

More precisely, the amine in this compound is a secondary amine, as the nitrogen atom is directly bonded to two carbon atoms (one from the pyridine ring and one from the methyl group).

Rationale for Investigating this compound: A Focus on Structural Significance and Research Potential

While extensive research dedicated solely to this compound is not widely published, the rationale for its investigation can be inferred from the known significance of its structural components: the 2-aminopyridine (B139424) core, the 6-position ethyl substituent, and the N-methyl group.

The 2-aminopyridine moiety is a well-established pharmacophore. Compounds containing this structure are known to be valuable precursors in the synthesis of more complex molecules with biological activity, including selective inhibitors for enzymes like phosphatidylinositol 3-kinase (PI3Kα). chemicalbook.com The amino group at the 2-position can act as a hydrogen bond donor and can be readily modified or incorporated into larger ring systems. chemicalbook.comresearchgate.net

The substitution at the 6-position of the pyridine ring with an alkyl group, such as an ethyl group, is known to influence the molecule's electronic properties and steric hindrance. This can affect its reactivity and how it binds to biological targets. For instance, the related compound 2-amino-6-methylpyridine (B158447) is a key intermediate for creating diverse molecular scaffolds and has been studied for its ability to form co-crystals and coordination complexes. researchgate.netchemicalbook.comresearchgate.net The ethyl group, being larger than a methyl group, would introduce different steric and lipophilic characteristics, potentially enhancing cell permeability or altering binding affinity.

The N-methylation of the amino group transforms it from a primary amine (as in 6-ethylpyridin-2-amine) to a secondary amine. This modification has significant chemical and biological implications. It alters the hydrogen-bonding capacity of the amino group, which is critical for molecular recognition in biological systems. Furthermore, N-methylation of arylamines can be a crucial step in their metabolic activation, sometimes leading to enhanced biological activity or different metabolic pathways. nih.gov Studies have shown that N-methylation can be achieved using various catalytic systems, highlighting its importance in synthetic chemistry for creating libraries of compounds with diverse properties. acs.org

Therefore, the research potential of this compound lies in its identity as a molecular building block. Its specific combination of a 6-ethyl group and an N-methylamino group on a pyridine scaffold offers a unique template for developing new compounds in medicinal chemistry and materials science. The systematic investigation of such specifically substituted pyridines allows researchers to explore structure-activity relationships in fine detail, paving the way for the design of novel molecules with tailored properties.

Structure

3D Structure

Properties

IUPAC Name |

6-ethyl-N-methylpyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-3-7-5-4-6-8(9-2)10-7/h4-6H,3H2,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDFNZGJPRXHVKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=CC=C1)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 6 Ethyl N Methylpyridin 2 Amine

Established Synthetic Pathways for Substituted Pyridin-2-amines

The construction of the 6-Ethyl-N-methylpyridin-2-amine scaffold relies on fundamental synthetic strategies for assembling substituted pyridine (B92270) rings and introducing the requisite functional groups. Key methodologies include direct amination of the pyridine core, functionalization of a pre-existing pyridine ring, and the precise introduction of alkyl substituents.

Direct Amination Reactions of Pyridine Scaffolds

A cornerstone in the synthesis of 2-aminopyridines is the Chichibabin reaction, first reported by Aleksei Chichibabin in 1914. wikipedia.orgchemistnotes.com This reaction facilitates the direct amination of pyridines using sodium amide (NaNH₂) to introduce an amino group, typically at the 2-position. wikipedia.org The reaction proceeds via a nucleophilic addition-elimination mechanism involving an anionic σ-adduct intermediate. wikipedia.orgchemistnotes.com For the synthesis of the precursor to this compound, 2-ethylpyridine (B127773) would be treated with sodium amide in an inert solvent like toluene (B28343) or xylene at elevated temperatures. chemistnotes.comresearchgate.net The reaction progress is often indicated by the evolution of hydrogen gas. wikipedia.org While effective, the Chichibabin reaction can require harsh conditions and the handling of sodium amide necessitates caution. wikipedia.org

Recent advancements have offered milder conditions for Chichibabin-type reactions. For instance, a composite of sodium hydride (NaH) and an iodide salt can mediate the amination of pyridines with primary alkylamines under less stringent conditions, expanding the scope and accessibility of this transformation. ntu.edu.sg

Functionalization Strategies for the Pyridine Ring

An alternative to direct amination is the functionalization of a pre-functionalized pyridine ring. This approach often involves the nucleophilic substitution of a leaving group, such as a halogen, at the 2-position of the pyridine ring. For instance, 2-chloro-6-ethylpyridine (B34983) can serve as a precursor. The chloro group can be displaced by an amino group through reactions with ammonia (B1221849) or its synthetic equivalents. Copper-catalyzed amination reactions have proven effective for the synthesis of 2-aminopyridines from the corresponding 2-bromopyridines, offering a valuable alternative to other methods. rsc.org

Introduction of Ethyl and Methyl Groups via Alkylation and Cross-Coupling Methods

The introduction of the ethyl group at the 6-position can be achieved through various methods. If starting from a pre-aminated pyridine, such as 2-aminopyridine (B139424), functionalization at the 6-position can be challenging due to the directing effects of the amino group. A more common strategy involves starting with a pyridine ring already bearing the ethyl substituent, such as 2-ethylpyridine for the Chichibabin reaction.

Cross-coupling reactions represent a powerful tool for the introduction of alkyl groups onto pyridine rings. Methodologies such as Suzuki, Negishi, or Kumada couplings can be employed to install an ethyl group at a halogenated position of a suitable pyridine precursor.

The N-methyl group is typically introduced in a subsequent step after the formation of the 2-amino-6-ethylpyridine core, as will be discussed in section 2.2.

N-Alkylation and N-Derivatization Approaches for this compound

Once the 2-amino-6-ethylpyridine scaffold is in hand, further functionalization at the amino group can be readily achieved to furnish the target compound and its derivatives.

Synthesis of Tertiary Amines and Amide Derivatives

The conversion of the primary amine in 2-amino-6-ethylpyridine to the secondary amine, this compound, is a crucial step. This is typically achieved through N-methylation. Common methylating agents include methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄) in the presence of a base to neutralize the hydrogen iodide or sulfuric acid byproduct. nih.gov For example, the reaction of an amine with methyl iodide in the presence of a base like potassium carbonate is a standard procedure for N-methylation. orgsyn.org Care must be taken to control the stoichiometry of the methylating agent to avoid over-alkylation to the quaternary ammonium (B1175870) salt. orgsyn.org An efficient and practical N-methylation of amino acid derivatives has been reported using dimethyl sulfate in the presence of sodium hydride and a catalytic amount of water, a method that could be adapted for this synthesis. ntu.edu.sg

From the secondary amine, this compound, further derivatization to tertiary amines and amides is possible.

Synthesis of Tertiary Amines: Tertiary amines can be prepared by the reaction of this compound with an alkyl halide. researchgate.netlibretexts.org The secondary amine acts as a nucleophile, displacing the halide from the alkyl halide. The choice of base and solvent is critical to promote the desired reaction and minimize side reactions. A general method for the direct alkylation of secondary amines with alkyl halides in acetonitrile (B52724) in the presence of Hünig's base (N,N-diisopropylethylamine) has been reported to be highly efficient and functional group tolerant. researchgate.net

| Starting Material | Alkylating Agent | Product |

| This compound | Ethyl Iodide | 6-Ethyl-N-ethyl-N-methylpyridin-2-amine |

| This compound | Benzyl Bromide | N-Benzyl-6-ethyl-N-methylpyridin-2-amine |

| This compound | Propargyl Bromide | 6-Ethyl-N-methyl-N-(prop-2-yn-1-yl)pyridin-2-amine |

Synthesis of Amide Derivatives: Amide derivatives can be synthesized by the acylation of this compound with acyl chlorides or acid anhydrides. commonorganicchemistry.comchemguide.co.uklibretexts.org The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to scavenge the HCl or carboxylic acid byproduct. commonorganicchemistry.com The reaction of acyl chlorides with amines is a very general method to form amides and usually proceeds at room temperature in an aprotic solvent. commonorganicchemistry.comyoutube.com

| Starting Material | Acylating Agent | Product |

| This compound | Acetyl Chloride | N-(6-ethylpyridin-2-yl)-N-methylacetamide |

| This compound | Benzoyl Chloride | N-(6-ethylpyridin-2-yl)-N-methylbenzamide |

| This compound | Acetic Anhydride | N-(6-ethylpyridin-2-yl)-N-methylacetamide |

Regioselective Functionalization at the Amino Moiety

The functionalization of 2-aminopyridines can sometimes lead to mixtures of products due to the presence of two nucleophilic nitrogen atoms: the exocyclic amino group and the endocyclic pyridine nitrogen. However, in the case of N-alkylation and N-acylation of 2-amino-6-ethylpyridine, the reaction occurs preferentially at the more nucleophilic exocyclic amino group. The resulting secondary amine, this compound, can then be further functionalized at this nitrogen atom with high regioselectivity.

For instance, in the synthesis of tertiary amines, the alkylating agent will selectively react with the secondary amino group rather than the pyridine nitrogen, which is less nucleophilic due to the delocalization of its lone pair within the aromatic system. Similarly, acylation with acyl chlorides or anhydrides will occur exclusively at the exocyclic nitrogen to form the corresponding amide. This high degree of regioselectivity is a key feature in the synthetic utility of 2-aminopyridine derivatives.

Exploration of Novel and Sustainable Synthetic Routes for this compound

While the Chichibabin reaction is a classic method, it suffers from drawbacks such as the use of hazardous reagents (sodium amide), high reaction temperatures, and sometimes low yields, particularly with substituted pyridines. chemistnotes.com Modern synthetic chemistry is increasingly focused on developing greener, more efficient, and safer alternatives.

Catalytic Amination

A more sustainable approach to amination involves transition metal-catalyzed reactions. These methods often proceed under milder conditions and exhibit greater functional group tolerance. For instance, palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann-type reactions are powerful tools for forming C-N bonds, though they typically start from halopyridines rather than the parent heterocycle. dicp.ac.cnnih.gov

A potential sustainable route could involve:

Halogenation of 2-ethylpyridine to 2-chloro-6-ethylpyridine.

Catalytic Amination with methylamine (B109427) using a palladium or copper catalyst. This would form the target compound in a single step from the halogenated intermediate.

Multicomponent Reactions (MCRs)

MCRs are highly efficient processes where three or more reactants combine in a single reaction vessel to form a product that incorporates portions of all the starting materials. These reactions are atom-economical and can reduce waste by minimizing intermediate isolation steps.

Several MCRs have been developed for the synthesis of substituted pyridines. acs.orgnih.gov A hypothetical one-pot synthesis for a related structure could involve the condensation of an enaminone, an active methylene (B1212753) compound, and an amine, often under solvent-free or microwave-assisted conditions, which are hallmarks of green chemistry. acs.orgnih.gov

Use of Heterogeneous Catalysts

The development of recyclable heterogeneous catalysts is a key area of green chemistry. For pyridine synthesis, catalysts like zeolites (e.g., ZSM-5) and metal-organic frameworks (MOFs) have shown significant promise. acs.orgresearchgate.netresearchgate.net

Zeolites: These microporous aluminosilicates can act as shape-selective acid catalysts. They have been used in the synthesis of pyridines from simple aldehydes and ammonia, offering high yields and catalyst recyclability. researchgate.net A potential route could involve the reaction of propanal, acetaldehyde, and methylamine over a zeolite catalyst to construct the this compound skeleton.

Metal-Organic Frameworks (MOFs): MOFs are highly porous materials with tunable structures. They can act as efficient heterogeneous catalysts for various organic transformations, including the synthesis of substituted pyridines. acs.org The use of MOF-based catalysts can lead to high yields under mild conditions, and the catalysts can be easily recovered and reused. acs.org

| Synthetic Strategy | Description | Advantages | Potential Starting Materials |

| Catalytic Amination | Transition metal (e.g., Pd, Cu) catalyzed C-N bond formation. | Milder conditions, better functional group tolerance. | 2-Chloro-6-ethylpyridine, Methylamine |

| Multicomponent Reactions | One-pot synthesis from three or more starting materials. | High atom economy, reduced waste, operational simplicity. | Enaminones, active methylene compounds, amines |

| Heterogeneous Catalysis | Use of recyclable solid catalysts like zeolites or MOFs. | Catalyst reusability, enhanced selectivity, milder conditions. | Simple aldehydes, ammonia, amines |

These novel approaches represent the frontier in the synthesis of substituted pyridines, aiming to provide more environmentally benign and efficient pathways to valuable molecules like this compound.

Molecular Design and Structure Activity Relationship Sar Studies Centered on 6 Ethyl N Methylpyridin 2 Amine Analogs

Principles of Substituent Effects on the Pyridine (B92270) Ring System

The pyridine ring is an aromatic heterocycle where a carbon atom is replaced by nitrogen. nih.gov This substitution makes the ring electron-deficient compared to benzene (B151609), influencing its reactivity and interactions. pearson.com The electronic properties of the ring are further modulated by the substituents attached to it.

Table 1: Summary of Substituent Effects

| Substituent | Position | Electronic Effect | Steric Effect | Potential Impact |

|---|---|---|---|---|

| Ethyl | C6 | Electron-donating (inductive) | Moderate steric hindrance | Influences coordination geometry, modulates ring reactivity |

| N-methyl | N2 | Electron-donating (inductive) | Less steric hindrance than ethyl | Affects amine basicity and hydrogen bonding capability |

The N-methylamino group at the 2-position is a powerful electron-donating substituent that significantly impacts the molecule's geometry and electronic properties. rsc.org This amino group, along with the pyridine ring nitrogen, provides multiple sites for intermolecular interactions, particularly hydrogen bonding. rsc.orgresearchgate.net The presence of the methyl group on the amine nitrogen (making it a secondary amine) versus a primary amine (NH₂) alters its hydrogen-bonding potential, as it now has one hydrogen atom to donate instead of two. This modification affects how the molecule assembles in solid states and its interaction with biological targets. rsc.org The aminopyridinato ligand system is noted for its steric bulk and the flexibility of its binding modes in metal complexes. vot.pl Furthermore, the amine group can be protonated, which dramatically changes the electronic landscape of the molecule and its interaction networks. acs.orgresearchgate.net

Systematic Derivatization for Modulating Biological Activity and Chemical Properties

Systematic derivatization of the 6-Ethyl-N-methylpyridin-2-amine core is a key strategy for optimizing its properties. This involves modifying the central scaffold, replacing functional groups with isosteres, and exploring different linker chemistries to attach new functionalities.

Scaffold modification and bioisosteric replacement are foundational strategies in drug design used to improve a compound's properties while retaining its desired biological activity. researchgate.netresearchgate.net Bioisosterism involves substituting a part of a molecule with a chemical group that has similar physical or chemical properties, thereby producing similar biological effects. researchgate.net

In the context of this compound, the 2-aminopyridine (B139424) core itself can be considered a bioisostere. For instance, it has been used as an isostere for guanidine (B92328) in the design of nitric oxide synthase inhibitors. nih.gov A common strategy involves retaining the aminopyridine scaffold due to its favorable binding characteristics while modifying other parts of the molecule. nih.gov

Another approach is to replace the pyridine ring or its substituents with other groups. The concept of "ring equivalence" suggests that heterocycles like pyridine, thiophene, and furan (B31954) can sometimes be considered interchangeable. nih.gov A well-documented example in medicinal chemistry is the isosteric replacement of 2-aminothiazole (B372263) with 2-aminooxazole to improve physicochemical properties and antimicrobial activity, a principle that could be applied to aminopyridine scaffolds. nih.govmdpi.com Such changes can alleviate issues like toxicity or poor metabolic stability associated with the original scaffold. mdpi.com

Linker chemistry involves attaching chemical moieties to a core scaffold to explore new interactions or to create targeted molecules. The primary amine groups on biomolecules are common targets for such linkages. broadpharm.com In the case of this compound analogs, the exocyclic amine or a functional group attached elsewhere on the ring can serve as an attachment point.

The design of these linkers is crucial as their length, flexibility, and chemical nature can significantly impact the final compound's properties. For example, pH-sensitive linkers have been designed that cleave under the acidic conditions of a tumor microenvironment. nih.gov One such design cleverly uses a pyridinyl group to catalyze the hydrolytic cleavage of a phosphoramidate (B1195095) linker at lower pH. nih.gov

Varying the linker attached to the aminopyridine core allows for the generation of a diverse library of compounds. A related structure, 6-(2-aminoethyl)-N-ethyl-N-methylpyridin-2-amine, demonstrates this principle by featuring a two-carbon (ethyl) linker at the 6-position, connecting a primary amine to the pyridine ring. vulcanchem.com This combination of different amino groups with varying basicity and nucleophilicity enhances the molecule's chemical versatility. vulcanchem.com Common amine-reactive functional groups used in linkers include NHS esters and PFP esters, which can be used to covalently attach a wide array of molecules. broadpharm.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Molecular Behavior

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity or chemical properties. nih.govchemrevlett.com For aminopyridine derivatives, QSAR studies are instrumental in understanding the structural features required for a specific biological effect and in designing new, more potent compounds. nih.govrsc.org

These studies involve calculating molecular descriptors (e.g., topological, quantum chemical) for a series of related compounds and then using statistical methods, such as Multiple Linear Regression (MLR), to build a mathematical model that relates these descriptors to observed activity. chemrevlett.comresearchgate.net

For example, a QSAR study on substituted 2-aminopyridine derivatives as nitric oxide synthase inhibitors developed a statistically significant model that was then used to understand which structural features were favorable for activity. nih.gov Similarly, 3D-QSAR studies, which consider the three-dimensional properties of molecules, have been successfully applied to 2-amino-pyridine derivatives targeting the JAK2 enzyme, a target in myeloproliferative diseases. tandfonline.com The contour maps generated from these models provide a visual guide, indicating where steric bulk or specific electronic properties (e.g., electropositive or electronegative groups) would be beneficial or detrimental to activity, thus guiding the design of new inhibitors. rsc.orgtandfonline.com The predictive power of a QSAR model is rigorously tested through internal and external validation methods to ensure its reliability. nih.govtandfonline.com

Table 2: Representative QSAR Model Validation Statistics for Aminopyridine Derivatives

| Study Focus | Model Type | Correlation Coefficient (r²) | Cross-validated Correlation Coefficient (q²) | Reference |

|---|---|---|---|---|

| JAK2 Inhibitors | COMFA | 0.919 | 0.606 | tandfonline.com |

| JAK2 Inhibitors | COMSIA | 0.992 | 0.641 | tandfonline.com |

| Nitric Oxide Synthase Inhibitors | 3D-QSAR | 0.819 | 0.713 | nih.gov |

| Cervical Cancer Therapy | MLR | 0.808 (training set) | 0.784 (LOO) | chemrevlett.com |

Note: r² (or R²) represents the coefficient of determination, indicating how well the model fits the data. q² (or Q²) is the cross-validated coefficient, indicating the predictive ability of the model.

Preclinical Biological and Pharmacological Investigations of 6 Ethyl N Methylpyridin 2 Amine and Its Derivatives

Evaluation of Enzyme and Receptor Modulatory Activities (In Vitro and Ex Vivo Models)

The interaction of 6-Ethyl-N-methylpyridin-2-amine derivatives with key biological targets has been a significant area of research. These investigations have unveiled potential therapeutic applications by demonstrating inhibitory effects on enzymes crucial in various pathological processes.

Derivatives of 2-aminopyridine (B139424) have been identified as potent inhibitors of nitric oxide synthases (NOS), enzymes responsible for the production of nitric oxide, a key signaling molecule in various physiological and pathological processes.

Substituted 6-phenyl-pyridin-2-ylamines have been synthesized and evaluated for their inhibitory activity against neuronal NOS (nNOS) and endothelial NOS (eNOS). nih.gov These compounds have demonstrated potent inhibition of the human nNOS isoform. nih.gov Specifically, a series of 6-(4-(dimethylaminoalkyl)-/6-(4-(dimethylaminoalkoxy)-5-ethyl-2-methoxyphenyl)-pyridin-2-ylamines and their 2,5-dimethoxyphenyl analogues were described as potent inhibitors of human nNOS. nih.gov One of the most effective compounds from a 2004 study by Pfizer, compound 23, exhibited an IC50 of 54 nM against human nNOS. researchgate.net

Furthermore, research into 2-amino-4-methylpyridine (B118599) analogues with substitutions at the 6-position has led to the identification of potent and selective inhibitors of inducible NOS (iNOS). nih.gov One such analogue, with a 6-substituted alkyl group, showed an IC50 value of 28 nM against iNOS. researchgate.net Another study focused on 2-aminopyridines with a shortened amino sidechain, leading to the discovery of a potent human nNOS inhibitor with a Ki of 48 nM and significant selectivity over eNOS and iNOS. escholarship.org A separate series of 2-aminopyridine derivatives with a central pyridine (B92270) linker also yielded potent and selective human nNOS inhibitors, with the most promising compound showing a Ki of 13 nM for human nNOS and high selectivity over the other isoforms. nih.govresearchgate.net

The inhibitory concentrations for selected 2-aminopyridine derivatives against NOS isoforms are presented below.

| Compound Type | Target | IC50/Ki | Selectivity |

| 6-phenyl-pyridin-2-ylamine derivative (Compound 23) | human nNOS | 54 nM (IC50) | Not specified |

| 6-substituted 2-amino-4-methylpyridine analog | iNOS | 28 nM (IC50) | Selective for iNOS |

| 2-aminopyridine with shortened amino sidechain | human nNOS | 48 nM (Ki) | 388-fold over h-eNOS, 135-fold over h-iNOS |

| 2-aminopyridine with pyridine linker (Compound 14j) | human nNOS | 13 nM (Ki) | 1761-fold over h-eNOS |

The modulation of kinase activity is a cornerstone of modern drug discovery, particularly in oncology. Derivatives of this compound have been investigated for their potential to inhibit various kinases, with a significant focus on cyclin-dependent kinases (CDKs).

A novel series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives has been identified as highly potent and selective inhibitors of CDK4 and CDK6. acs.org One compound in this series demonstrated excellent potency with Ki values of 1 and 34 nM for CDK4 and CDK6, respectively. acs.org These compounds function as ATP mimetics, with the pyrimidine (B1678525) and pyridine rings maintaining a crucial coplanar orientation within the kinase's ATP binding site. acs.org The introduction of a methyl group at the C-5 or C-6 position of the pyrimidine ring in 5-pyrimidinyl-2-aminothiazole inhibitors was found to significantly enhance selectivity for CDK4 over other CDKs. nih.gov

Furthermore, pyrrolo[2,3-d]pyrimidine derivatives featuring a pyridin-2-amino side chain have been shown to exhibit high selectivity for CDK4/6. nih.gov In contrast, the replacement of this side chain can alter the selectivity profile, as some derivatives lose CDK9 inhibitory activity while retaining CDK4/6 inhibition. nih.gov A 3-aminopyridin-2-one-based fragment library has also been screened against a panel of 26 kinases, identifying inhibitors of Monopolar Spindle 1 (MPS1) and Aurora kinases. nih.gov

The inhibitory activities of selected pyridine derivatives against various kinases are summarized in the table below.

| Compound Series | Target Kinase(s) | Inhibitory Concentration (Ki/IC50) |

| 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivative | CDK4 | 1 nM (Ki) |

| 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivative | CDK6 | 34 nM (Ki) |

| Pyrrolo[2,3-d]pyrimidine with 2-aminopyridine side chain | CDK4 | 420 nM (IC50) |

| 3-Aminopyridin-2-one derivative (Compound 16) | MPS1, Aurora A | >50% inhibition at 30 µM |

| 3-Aminopyridin-2-one derivative (Compound 17) | Aurora A | >50% inhibition at 100 µM |

Tubulin is a critical component of the cellular cytoskeleton, and its polymerization into microtubules is essential for cell division. Inhibitors of tubulin polymerization are therefore potent anticancer agents. Several studies have explored pyridine derivatives as inhibitors of this process.

A series of novel diarylpyridines, designed as cis-restricted analogues of combretastatin (B1194345) A-4 (CA-4), have been synthesized and evaluated for their ability to inhibit tubulin polymerization. nih.gov One of the most active compounds in this series, 10t, demonstrated significant inhibition of tubulin polymerization in a dose-dependent manner and exhibited broad-spectrum antitumor activity with IC50 values in the sub-micromolar range (0.19–0.33 μM). nih.gov Another study on 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines also identified potent tubulin polymerization inhibitors, with compound 9p showing potent antiproliferative activity (IC50 values of 0.047-0.90 μM) and effective inhibition of tubulin polymerization. nih.gov

Furthermore, 2-anilinopyridyl-linked oxindole (B195798) conjugates have been developed as tubulin polymerization inhibitors, with some compounds showing IC50 values for tubulin polymerization in the low micromolar range. researchgate.net The most promising compounds from these studies effectively disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.govnih.gov

The tubulin polymerization inhibitory activity of selected pyridine derivatives is presented below.

| Compound Series | IC50 (Tubulin Polymerization) | Antiproliferative IC50 |

| Diarylpyridine (Compound 10t) | Dose-dependent inhibition | 0.19–0.33 μM |

| 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridine (Compound 9p) | Dose-dependent inhibition | 0.047-0.90 μM |

| 2-anilinopyridyl linked oxindole conjugate (Compound 6r) | 1.84 µM | Not specified |

| 2-anilinopyridyl linked oxindole conjugate (Compound 6y) | 2.43 µM | Not specified |

Antimicrobial and Antifungal Activity Research

In the face of rising antimicrobial resistance, the discovery of new antimicrobial agents is of paramount importance. Derivatives of this compound have been investigated for their activity against a range of bacterial and fungal pathogens.

Various pyridine derivatives have demonstrated notable antibacterial activity. The synthesis of (6-methyl-pyridin-2-ylamino)-acetic acid and its coordination with copper(II) has been shown to enhance its antibacterial properties. researchgate.net A review of recently synthesized pyridine derivatives highlighted that polysubstituted and ring-fused pyridines exhibit considerable antibacterial properties, including against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

A series of 2-amino-3-cyanopyridine (B104079) derivatives were synthesized and tested for their antimicrobial potency. nih.gov Compound 2c from this series showed the highest activity against Gram-positive bacteria, particularly S. aureus and B. subtilis, with a Minimum Inhibitory Concentration (MIC) of 0.039 µg/mL. nih.gov Another study on C-2 and C-6 substituted pyridines revealed that several compounds exhibited a wide range of modest in vitro activity against Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus mutans. researchgate.net

The antibacterial activity of selected pyridine derivatives is summarized in the table below.

| Compound Series | Bacterial Strain | MIC (µg/mL) |

| 2-Amino-3-cyanopyridine derivative (Compound 2c) | S. aureus | 0.039 |

| 2-Amino-3-cyanopyridine derivative (Compound 2c) | B. subtilis | 0.039 |

| C-2, C-6 substituted pyridine (Compound 7) | S. aureus | 75 |

| C-2, C-6 substituted pyridine (Compound 8) | S. aureus | 75 |

| C-2, C-6 substituted pyridine (Compound 9) | S. mutans | Not specified (bactericidal) |

| C-2, C-6 substituted pyridine (Compound 4) | P. aeruginosa | Not specified (bactericidal) |

The antifungal potential of pyridine derivatives has also been an area of active investigation. A series of functionally substituted pyridine carbohydrazides demonstrated remarkable antifungal effects against multi-drug resistant strains of Candida spp. nih.gov Compound 6 from this series was particularly potent, with MIC values ranging from 16–24 µg/mL against four MDR Candida strains, which was superior to the standard drug fluconazole. nih.gov

Another study identified 1-(4-chlorophenyl)-4-((4-chlorophenyl)amino)-3,6-dimethylpyridin-2(1H)-one (PYR) as having significant antifungal activity against Candida albicans. mdpi.com Furthermore, a study on C-2 and C-6 substituted pyridines showed that most of the synthesized compounds exhibited modest in vitro activity against Candida albicans. researchgate.net Research on 6-substituted amiloride (B1667095) and hexamethylene amiloride (HMA) analogs, which contain a pyrazine (B50134) ring system structurally related to pyridine, also identified compounds with broad-spectrum antifungal activity against both basidiomycete and ascomycete fungal pathogens, including multidrug-resistant clinical isolates. nih.govfrontiersin.org

The antifungal activity of selected pyridine and related derivatives is presented below.

| Compound Series | Fungal Strain | MIC (µg/mL) |

| Pyridine carbohydrazide (B1668358) (Compound 6) | MDR Candida spp. | 16-24 |

| 1-(4-chlorophenyl)-4-((4-chlorophenyl)amino)-3,6-dimethylpyridin-2(1H)-one (PYR) | Candida albicans | Significant activity (MIC not specified) |

| 6-(2-benzofuran) HMA analog (Compound 9) | Cryptococcus neoformans | 16 |

| 6-(2-benzofuran) 5-piperidine analog (Compound 8) | Cryptococcus neoformans | 16 |

Antiviral Properties and Mechanism of Action Elucidation

The pyridine nucleus is a "privileged" scaffold in medicinal chemistry, and its derivatives have shown a range of therapeutic properties, including antiviral activity. nih.gov The inclusion of additional heterocyclic structures to the pyridine core has been shown to enhance and broaden the therapeutic efficacy of these compounds. nih.gov

Research into novel 2-benzoxyl-phenylpyridine derivatives has demonstrated their potential as antiviral agents. mdpi.com Certain compounds within this class have exhibited significant antiviral effects against both Coxsackievirus B3 (CVB3) and adenovirus type 7 (ADV7). mdpi.com These derivatives were found to effectively inhibit the cytopathic effects induced by the viruses and reduce the yield of viral progeny, with efficacy comparable or even superior to the control drug, ribavirin. mdpi.com

The mechanism of action for these 2-benzoxyl-phenylpyridine derivatives appears to target the early stages of viral replication within the host cells. mdpi.com Studies indicate that these compounds interfere with viral RNA replication and protein synthesis. mdpi.com Importantly, their antiviral activity is not due to direct inactivation of the virus, nor do they inhibit the adsorption or entry of the virus into host cells or its subsequent release. mdpi.com The potent post-exposure activity on infected cells highlights their potential for therapeutic intervention. mdpi.com

Further studies on pyridine derivatives have identified compounds with promising antiviral profiles. For instance, a series of 2-(substituted-phenyl)oxazolo[4,5-b]pyridines demonstrated strong antibacterial activity, and some were moderately active against various bacterial strains. nih.gov While this is antibacterial activity, the underlying principles of developing pyridine-based compounds as antimicrobial agents are relevant. The structure-activity relationship studies often reveal that specific substitutions on the pyridine ring, such as chloro and hydroxyl groups, can influence the biological activity. nih.gov

Table 1: Antiviral Activity of Selected Pyridine Derivatives

| Compound Class | Virus | Observed Effect | Mechanism of Action | Reference |

|---|---|---|---|---|

| 2-Benzoxyl-phenylpyridine derivatives | Coxsackievirus B3 (CVB3), Adenovirus type 7 (ADV7) | Inhibited virus-induced cytopathic effects, reduced viral progeny yield | Targets early stages of viral replication (RNA replication and protein synthesis) | mdpi.com |

| 2-(Substituted-phenyl)oxazolo[4,5-b]pyridines | Not specified for antiviral, but showed antibacterial activity | Strong to moderate antibacterial activity | Not specified | nih.gov |

Anti-inflammatory Research Paradigms in Preclinical Settings

Derivatives of pyridine have been a focal point in the search for new anti-inflammatory agents. Research has explored various structural modifications to the pyridine core to enhance its anti-inflammatory potential.

One area of investigation involves 6-aryl-3-amino-thieno[2,3-b]pyridine derivatives. nih.gov In preclinical studies, a lead compound from this series demonstrated potent inhibition of nitric oxide (NO) production. nih.gov Subsequent synthesis and evaluation of analogues identified compounds with significant inhibitory activity against NO production, with IC50 values in the low micromolar range. nih.gov These findings suggest that the 6-aryl-3-amino-thieno[2,3-b]pyridine scaffold is a promising starting point for the development of novel anti-inflammatory drugs. nih.gov

Another class of compounds, 2-amino-6-methylpyridine-4-thiazolidinone hybrids, is being explored for its potential to inhibit inflammation. researchgate.net The rationale behind this research is that inflammation is a complex process involving various immune cells and chemical mediators, and targeting key pathways can lead to therapeutic benefits. researchgate.net

The mechanism of anti-inflammatory action for some pyridine derivatives is linked to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX). For instance, a pivalate-based Michael product, ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate, showed inhibitory activity against these enzymes. nih.gov In in vivo models, this compound demonstrated a reduction in edema. nih.gov

Table 2: Anti-inflammatory Activity of Selected Pyridine and Related Derivatives

| Compound Class | Target | Observed Effect | IC50 Value | Reference |

|---|---|---|---|---|

| 6-Aryl-3-amino-thieno[2,3-b]pyridine derivatives | Nitric Oxide (NO) Production | Potent inhibition | 3.24 µM and 3.30 µM for most potent analogues | nih.gov |

| Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate | COX-1, COX-2, 5-LOX | Inhibitory potential | 314 µg/mL (COX-1), 130 µg/mL (COX-2), 105 µg/mL (5-LOX) | nih.gov |

Exploration of Other Preclinical Pharmacological Targets (e.g., Anticonvulsant activity)

The structural motif of a substituted pyridine or the closely related pyrimidine ring is found in numerous compounds investigated for their effects on the central nervous system, including anticonvulsant activity.

Preclinical studies on derivatives of 6-methyl-2-thiopyrimidine-4(3H)-one, which are structurally analogous to pyridines, have been conducted to evaluate their anticonvulsant properties. pensoft.netresearchgate.net In a pentylenetetrazole-induced seizure model in rats, some of these compounds demonstrated the ability to increase the latent period before seizure onset. pensoft.net Although not all tested compounds showed a significant anticonvulsant effect, these findings point towards the potential of this chemical scaffold in developing new anticonvulsant therapies. pensoft.net

Further research into 6-amino-4-hydroxy-2-thio-pyrimidine derivatives has identified lead compounds with promising anticonvulsant activity. researchgate.net One such derivative, 2-((4-amino-6-hydroxypyrimidin-2-yl)thio)N-(3-methylphenyl)acetamide, was found to prevent lethality, reduce the number and severity of seizures, and increase the latency period in a pentylenetetrazole seizure model. researchgate.net In silico molecular docking studies suggested that the anticonvulsant action of this compound might be mediated through its interaction with GABAA, GABA-AT, Carbonic Anhydrase II, and NMDA receptors. researchgate.net

The general strategy of creating hybrid molecules has also been applied in the search for new anticonvulsants. For example, hybrid compounds derived from 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione have shown anticonvulsant activity in various preclinical models, including the maximal electroshock (MES) and 6 Hz seizure tests. nih.gov

Table 3: Anticonvulsant Activity of Selected Pyrimidine Derivatives

| Compound Class | Seizure Model | Observed Effect | Potential Mechanism | Reference |

|---|---|---|---|---|

| 6-Methyl-2-((2-oxo-2-arylethyl)thio)pyrimidin-4(3H)-one derivatives | Pentylenetetrazole-induced seizures | Increased duration of the latent period | Not specified | pensoft.net |

| 2-((4-Amino-6-hydroxypyrimidin-2-yl)thio)N-(3-methylphenyl)acetamide | Pentylenetetrazole-induced seizures | Prevented lethality, reduced seizure number and severity, increased latency period | Affinity for GABAA, GABA-AT, Carbonic Anhydrase II, and NMDA receptors | researchgate.net |

| 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione derivatives | Maximal Electroshock (MES), 6 Hz seizure tests | Anticonvulsant activity | Not specified | nih.gov |

Mechanistic Studies on Molecular Interactions of 6 Ethyl N Methylpyridin 2 Amine

Characterization of Ligand-Target Binding Interactions

No publicly available scientific literature was found that characterized the ligand-target binding interactions of 6-Ethyl-N-methylpyridin-2-amine.

There is no available data on the kinetic and thermodynamic parameters, such as association or dissociation constants (Kon, Koff), binding affinity (Kd), or changes in enthalpy (ΔH) and entropy (ΔS) for the binding of this compound to any biological target.

No studies were identified that investigated whether this compound acts as an allosteric modulator or binds to an orthosteric site on a receptor or enzyme.

Elucidation of Molecular Pathways Affected by this compound and its Analogs

There is a lack of research on the specific molecular pathways that are influenced by the activity of this compound or its close structural analogs.

Investigation of Receptor Occupancy and Functional Selectivity

No information is available regarding the receptor occupancy, target engagement, or the functional selectivity of this compound at any specific receptor subtype.

Spectroscopic Techniques for Analyzing Molecular Recognition and Conformational Changes

No published studies have utilized spectroscopic techniques, such as NMR, X-ray crystallography, or fluorescence spectroscopy, to analyze the molecular recognition events or conformational changes induced by the binding of this compound to a biological target.

Computational Chemistry and Molecular Modeling Studies of 6 Ethyl N Methylpyridin 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule from first principles. These methods solve the Schrödinger equation, or its density-based equivalent, to provide detailed insights into molecular structure and behavior.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is based on the principle that the energy of a system is a functional of the electron density. DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), would be used to optimize the geometry of 6-Ethyl-N-methylpyridin-2-amine, determining its most stable three-dimensional conformation.

From this optimized structure, various electronic properties can be calculated. These include the total energy, dipole moment, and the distribution of atomic charges (e.g., Mulliken or Natural Bond Orbital charges). These values are crucial for understanding the molecule's polarity and the reactivity of different atomic sites. For instance, the charge distribution would indicate which atoms are electron-rich (nucleophilic) and which are electron-poor (electrophilic).

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Hypothetical Value |

| Method | DFT/B3LYP/6-311++G(d,p) |

| Total Energy (Hartree) | -482.123 |

| Dipole Moment (Debye) | 2.54 |

| Charge on Pyridine (B92270) N | -0.45 e |

| Charge on Amino N | -0.68 e |

Note: The data in this table is illustrative and not based on actual calculations.

HOMO-LUMO Analysis for Frontier Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.

These orbitals' spatial distribution would reveal the most probable sites for electrophilic and nucleophilic attack. For this compound, the HOMO would likely be localized on the electron-rich amino group and the pyridine ring, while the LUMO would be distributed over the aromatic system.

Table 2: Hypothetical Frontier Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -5.89 |

| LUMO | -0.75 |

| HOMO-LUMO Gap | 5.14 |

Note: The data in this table is illustrative and not based on actual calculations.

Electrostatic Potential Surface (MEP) Mapping

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule. It is mapped onto the molecule's electron density surface, with different colors indicating varying electrostatic potential. Typically, red represents regions of negative potential (electron-rich, prone to electrophilic attack), while blue indicates positive potential (electron-poor, prone to nucleophilic attack). Green and yellow represent areas of intermediate potential.

For this compound, an MEP map would likely show a region of high negative potential (red) around the nitrogen atoms of the pyridine ring and the amino group, highlighting them as primary sites for interaction with electrophiles or hydrogen bond donors. The hydrogen atoms of the methyl and ethyl groups would likely show regions of positive potential (blue).

Molecular Docking and Dynamics Simulations

While quantum mechanics provides a detailed electronic picture, molecular mechanics methods like docking and dynamics simulations are used to study the behavior of a molecule in a biological system.

Prediction of Ligand-Protein Binding Modes and Affinities

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on a force field. The results provide insights into the key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) that stabilize the ligand-protein complex.

A hypothetical docking study of this compound against a protein kinase, for example, would aim to predict its binding pose and estimate its binding affinity (often expressed as a docking score or binding energy). The results would highlight which amino acid residues in the active site interact with the pyridine ring, the ethyl group, and the methylamino substituent.

Conformational Analysis and Flexibility Studies

Molecular Dynamics (MD) simulations provide a time-resolved view of a molecule's or a molecular system's (e.g., ligand-protein complex) motion. By solving Newton's equations of motion for the system, MD simulations can explore the conformational landscape, revealing the flexibility of the ligand and any induced conformational changes in the protein upon binding.

Crystal Structure Analysis and Supramolecular Chemistry

The crystal packing of 2-aminopyridine (B139424) derivatives is significantly influenced by hydrogen bonding. In the case of the analogous compound, 6-Methylpyridin-2-amine, the molecular skeleton is planar, and the crystal structure is characterized by the formation of inversion dimers through N—H⋯N hydrogen bonds. researchgate.net One of the amino hydrogen atoms forms a hydrogen bond with the pyridine nitrogen atom of a neighboring molecule, creating a stable dimeric structure. researchgate.net The second amino hydrogen atom participates in N—H⋯π interactions with adjacent dimers, leading to the formation of layers. researchgate.net

The supramolecular assembly of aminopyridines can also be influenced by the presence of other functional groups or co-formers, leading to diverse structural motifs, including layered structures and complex networks. mdpi.comresearchgate.netmdpi.com

Table 1: Hydrogen Bond Geometry in an Analogous Compound (6-Methylpyridin-2-amine)

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |

|---|---|---|---|---|

| N—H···N | 0.86 | 2.21 | 3.06 | 173 |

| N—H···Cg* | 0.86 | 2.65 | 3.49 | 158 |

*Cg refers to the centroid of the pyridine ring. Data is for the analogous compound 6-Methylpyridin-2-amine. researchgate.net

Computational methods, such as Density Functional Theory (DFT), are instrumental in dissecting and quantifying the energetic contributions of these varied interactions. researchgate.net Energy decomposition analysis (EDA) can partition the total interaction energy into electrostatic, Pauli repulsion, orbital, and dispersion components. researchgate.net For 2-aminopyridine dimers, studies have shown that the formation of hydrogen bonds is a significant stabilizing factor. researchgate.net

Hirshfeld surface analysis is another powerful tool used to visualize and quantify intermolecular contacts in a crystal. researchgate.net This analysis for related fluorinated aminopyridines has shown significant contributions from H···F, H···O, and H···H contacts, highlighting the importance of even weak interactions in determining the crystal packing. researchgate.net For this compound, one would expect significant contributions from H···H, C···H, and N···H contacts, with the specific percentages depending on the final crystal packing arrangement.

Prediction of Non-Linear Optical (NLO) Properties

Molecules with a π-conjugated system and donor-acceptor groups often exhibit significant non-linear optical (NLO) properties. Substituted pyridines are a class of compounds that have been investigated for their potential as NLO materials. tandfonline.com The NLO response arises from the intramolecular charge transfer (ICT) between electron-donating and electron-withdrawing parts of the molecule. epo.org

In this compound, the amino group (-NHCH₃) acts as an electron donor, and the pyridine ring acts as an electron acceptor. The presence of the ethyl group can further modulate the electronic properties. Computational studies using methods like DFT can predict the NLO properties by calculating the static and dynamic hyperpolarizabilities (β). tandfonline.comrsc.org

A key factor influencing the NLO response is the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Generally, a smaller HOMO-LUMO gap is associated with a larger hyperpolarizability. Theoretical calculations can provide insights into these molecular orbitals and the potential for ICT. nih.gov While specific calculations for this compound are not available, studies on other substituted pyridines and pyrimidines have shown that theoretical predictions can effectively guide the design of new NLO materials. tandfonline.comrsc.org For instance, the first hyperpolarizability of a pyrimidine (B1678525) derivative was significantly enhanced in the crystalline environment, as shown by iterative electrostatic embedding methods. rsc.org

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 6-Methylpyridin-2-amine |

Advanced Analytical Methodologies for Research and Characterization of 6 Ethyl N Methylpyridin 2 Amine

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are indispensable techniques for the separation and purity determination of 6-Ethyl-N-methylpyridin-2-amine from reaction mixtures and for quantitative analysis. These methods leverage the differential partitioning of the analyte between a stationary phase and a mobile phase to achieve separation.

For a compound like this compound, which possesses moderate polarity due to the pyridine (B92270) ring and the secondary amine group, reversed-phase HPLC (RP-HPLC) is the most common approach. In this mode, a nonpolar stationary phase (typically C18 or C8 bonded silica) is used with a polar mobile phase. The separation is driven by hydrophobic interactions, with more polar components eluting earlier.

Gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of the target compound from impurities with a wide range of polarities. chromatographyonline.com UPLC, utilizing smaller particle sizes (sub-2 µm) for the stationary phase, offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. The purity of this compound can be assessed by calculating the peak area percentage of the main component in the chromatogram.

Table 1: Illustrative HPLC/UPLC Method Parameters for this compound Analysis

| Parameter | Typical Value/Condition |

|---|---|

| Column | C18, 2.1 mm x 100 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 2 µL |

| Detection | UV at 254 nm and 270 nm |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of this compound and for deducing its structure through the analysis of fragmentation patterns. The nominal molecular weight of this compound (C₈H₁₂N₂) is 136 g/mol . High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition.

When subjected to ionization in a mass spectrometer, such as by Electron Ionization (EI), the molecule forms a molecular ion ([M]⁺•), which may then break apart into smaller, characteristic fragment ions. The fragmentation of amines is well-documented and typically involves α-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. miamioh.edulibretexts.org This process leads to the formation of a stable, nitrogen-containing cation.

For this compound, the most likely α-cleavage event is the loss of a methyl radical (•CH₃) from the ethyl group, which is the largest alkyl group attached to the α-carbon.

[M]⁺• : The molecular ion would be observed at m/z 136.

[M-15]⁺ : Loss of a methyl radical (•CH₃) from the ethyl group results in a fragment at m/z 121. This is often the base peak in the spectrum of such amines. docbrown.info

[M-29]⁺ : Loss of an ethyl radical (•C₂H₅) from the pyridine ring would result in a fragment at m/z 107.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Description |

|---|---|---|

| 136 | [C₈H₁₂N₂]⁺• | Molecular Ion (M⁺•) |

| 121 | [C₇H₉N₂]⁺ | Loss of a methyl radical (•CH₃) via α-cleavage |

| 107 | [C₆H₇N₂]⁺ | Loss of an ethyl radical (•C₂H₅) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecule's carbon-hydrogen framework can be constructed.

¹H NMR: The proton NMR spectrum of this compound would display distinct signals for each type of non-equivalent proton. The chemical shift (δ) of each signal provides information about the electronic environment of the protons, while the splitting pattern (multiplicity) reveals the number of neighboring protons.

¹³C NMR: The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and the nature of its attached atoms. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH₃, CH₂, CH, and quaternary carbons.

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed for the definitive assignment of all proton and carbon signals. bas.bg

Table 3: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyridine-H (3, 4, 5 positions) | 6.2 - 7.5 | Multiplets |

| N-H | ~5.0 | Broad Singlet |

| N-CH₃ | ~2.9 | Singlet |

| Ethyl -CH₂- | ~2.6 | Quartet |

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyridine C=N | ~158 |

| Pyridine C-N | ~155 |

| Pyridine C-H (3, 4, 5 positions) | 105 - 140 |

| N-CH₃ | ~30 |

| Ethyl -CH₂- | ~25 |

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending). The IR spectrum of this compound would show characteristic absorption bands confirming its key structural features.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic systems like the pyridine ring in this compound exhibit characteristic absorptions in the UV region due to π → π* and n → π* electronic transitions. vulcanchem.com The position and intensity of these absorption maxima (λmax) are sensitive to the substitution pattern on the aromatic ring.

Table 5: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300 - 3500 | N-H Stretch | Secondary Amine |

| 3010 - 3100 | C-H Stretch | Aromatic (Pyridine) |

| 2850 - 2960 | C-H Stretch | Aliphatic (Ethyl, Methyl) |

| 1590 - 1610 | C=C and C=N Stretch | Pyridine Ring |

Table 6: Expected UV-Vis Absorption Maxima for this compound (in Ethanol)

| Electronic Transition | Expected λmax (nm) |

|---|---|

| π → π* | ~210 - 230 |

| π → π* (secondary band) | ~260 - 280 |

X-Ray Diffraction for Single Crystal and Powder Structure Determination

Powder X-ray diffraction (PXRD) is used for crystalline powders to identify the crystalline phase and assess its purity. The resulting diffraction pattern is a fingerprint for a specific crystalline solid. While not providing the atomic-level detail of single-crystal analysis, it is a valuable tool for quality control and polymorphism studies. For instance, a study on the related compound 6-Methylpyridin-2-amine revealed a monoclinic crystal system. researchgate.net

Table 7: Representative Crystallographic Data Obtainable from X-Ray Diffraction (Data for 6-Methylpyridin-2-amine as an illustration) researchgate.net

| Parameter | Value |

|---|---|

| Compound | 6-Methylpyridin-2-amine |

| Chemical Formula | C₆H₈N₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | a = 7.740(2) Å, b = 19.199(3) Å, c = 8.449(2) Å |

| Bond Length (C-N) | ~1.35 Å |

| Bond Angle (C-N-C) | ~118° |

| Intermolecular Interactions | N—H···N hydrogen bonds |

Hyphenated Techniques for Comprehensive Analysis (e.g., LC-MS, GC-MS)

Hyphenated techniques combine the powerful separation capabilities of chromatography with the sensitive and specific detection of mass spectrometry. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are essential for the comprehensive analysis of complex mixtures and the unambiguous identification of trace components.

LC-MS: This is the premier technique for analyzing this compound. It couples the separation achieved by HPLC or UPLC directly with a mass spectrometer. nih.gov This allows for the simultaneous acquisition of a chromatogram (showing retention time) and mass spectra for each eluting peak. This provides molecular weight information and, with tandem MS (MS/MS), structural data for each separated component, enabling confident identification even in complex matrices. nih.gov

GC-MS: For volatile and thermally stable compounds, GC-MS is a highly effective alternative. This compound may be suitable for GC-MS analysis, potentially after derivatization to improve its volatility and chromatographic behavior. nih.gov The gas chromatograph separates components based on their boiling points and interactions with the stationary phase, and the mass spectrometer provides identification.

Table 8: Typical Parameters for an LC-MS/MS Method

| Parameter | Description |

|---|---|

| Chromatography | UPLC with a C18 column and a water/acetonitrile gradient |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| MS Analyzer | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) |

| Acquisition Mode | Full Scan for survey; Product Ion Scan (MS/MS) for fragmentation |

| Precursor Ion (m/z) | 137.1 (for [M+H]⁺) |

| Collision Energy | Varied (e.g., 10-40 eV) to generate fragment ions |

Potential Research Applications and Future Directions for 6 Ethyl N Methylpyridin 2 Amine

Utility as a Versatile Chemical Building Block and Intermediate in Organic Synthesis

The structure of 6-Ethyl-N-methylpyridin-2-amine makes it a valuable building block for the synthesis of more complex molecules. The presence of a reactive secondary amine and a pyridine (B92270) ring allows for a variety of chemical transformations. The pyridine ring itself is a common scaffold in many biologically active compounds and pharmaceuticals. researchgate.net

The 2-aminopyridine (B139424) moiety is a significant synthon in organic synthesis due to its dual nucleophilic nature, capable of reacting with a range of electrophiles to form five- and six-membered azaheterocycles. sioc-journal.cn The N-methyl group on the exocyclic amine can influence the reactivity and selectivity of these reactions. For instance, in N-alkylation reactions of 2-aminopyridine, the amino group is typically alkylated without affecting the pyridine nitrogen. researchgate.net This selectivity allows for the targeted synthesis of more complex derivatives.

Furthermore, substituted pyridines are key intermediates in the production of a wide array of compounds, including pharmaceuticals and agrochemicals. researchgate.netmdpi.com Methods for the synthesis of substituted pyridines are numerous and well-established, often involving condensation reactions or metal-catalyzed cross-coupling reactions. mdpi.comnih.gov The existence of these synthetic routes suggests that this compound could be readily incorporated into various synthetic pathways to generate novel compounds with desired properties.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents and Conditions | Potential Product Class |

|---|---|---|

| N-Acylation | Acid chlorides, Anhydrides | Amides |

| N-Arylation | Aryl halides, Palladium or Copper catalysts | Tri-substituted amines |

| Cyclization | Dicarbonyl compounds, α,β-Unsaturated ketones | Fused heterocyclic systems (e.g., imidazo[1,2-a]pyridines) sioc-journal.cn |

Development of Molecular Probes and Tool Compounds for Biological Research

Substituted pyridine scaffolds are integral to the development of molecular probes and tool compounds for studying biological systems. acs.orgnih.gov These molecules can be designed to interact with specific biological targets, such as enzymes or receptors, allowing researchers to investigate their functions. The pyridine-based structure of this compound makes it a promising starting point for the design of such probes. For example, pyridine derivatives have been developed as inhibitors for enzymes like vaccinia-related kinases (VRK1 and VRK2) and PIM-1 kinase. nih.govacs.org

The development of pyridine-thiazole hybrid molecules has also yielded compounds with significant anticancer activity. nih.gov By modifying the this compound scaffold, it may be possible to create novel probes to explore a range of biological processes. The ethyl and N-methyl groups can be systematically altered to fine-tune the compound's steric and electronic properties, thereby optimizing its binding affinity and selectivity for a target of interest. The synthesis of libraries of such compounds would be a valuable strategy for identifying new tool compounds for chemical biology.

Exploration in Materials Science: Coordination Chemistry and Ligand Design

The pyridine nitrogen and the exocyclic secondary amine in this compound make it an excellent candidate for use as a ligand in coordination chemistry. Pyridine and its derivatives are well-known for their ability to form stable complexes with a wide variety of transition metal ions. wikipedia.orgresearchgate.net These metal complexes have found applications in catalysis, molecular sensing, and the development of novel materials with interesting electronic and optical properties. acs.orgnih.gov

The coordination chemistry of pyridine-type ligands is rich and has been extensively used to incorporate metal ions into functional materials. acs.orgnih.gov The specific substitution pattern of this compound, with an ethyl group at the 6-position, could influence the geometry and stability of the resulting metal complexes. This steric hindrance can be exploited to control the coordination environment around the metal center, potentially leading to complexes with unique catalytic activities or material properties. For example, palladium(II) complexes with substituted pyridine ligands have been shown to be effective catalysts in cross-coupling reactions. acs.org

Table 2: Potential Metal Complexes and Applications

| Metal Ion | Potential Coordination Mode | Potential Application Area |

|---|---|---|

| Palladium(II), Platinum(II) | Monodentate or Bidentate | Catalysis (e.g., cross-coupling reactions) acs.org |

| Ruthenium(II), Osmium(II) | Bidentate | Light-emitting materials, Sensors acs.orgnih.gov |

| Copper(II), Zinc(II) | Bidentate | Antimicrobial materials, Fluorescent probes researchgate.net |

Emerging Research Areas and Unexplored Biological Target Identification

The vast chemical space occupied by substituted pyridine derivatives suggests that many of their potential biological activities remain undiscovered. rsc.orgresearchgate.net The unique structure of this compound could make it a valuable lead compound in the search for new therapeutic agents. Pyridine-based structures are found in a wide range of pharmaceuticals, highlighting their potential for interacting with diverse biological targets. researchgate.net

One emerging area of research is the development of inhibitors for novel kinase targets involved in cancer and other diseases. nih.govacs.org The this compound scaffold could be used to generate a library of compounds for screening against a panel of kinases or other enzymes to identify novel inhibitors. Furthermore, the field of chemical genetics, which utilizes small molecules to perturb protein function, could benefit from the availability of new pyridine-based tool compounds to explore previously uncharacterized biological pathways. The identification of new biological targets for this class of compounds could open up new avenues for drug discovery and basic research.

Design of Next-Generation Substituted Pyridine Derivatives with Enhanced Research Utility

Building upon the versatile scaffold of this compound, it is possible to design and synthesize next-generation derivatives with enhanced properties for specific research applications. By employing modern synthetic methodologies, such as late-stage functionalization, the core structure can be efficiently modified to create a diverse range of analogues. acs.org

For instance, in the context of developing molecular probes, introducing fluorophores or photo-cross-linking groups could enable the visualization and identification of their cellular targets. In materials science, the synthesis of multidentate ligands based on the this compound framework could lead to the formation of complex, self-assembled structures with novel functions. acs.orgnih.gov The systematic exploration of the structure-activity relationships of these new derivatives will be crucial for optimizing their performance in various research domains. The modular nature of pyridine synthesis provides a powerful platform for the rational design of these next-generation research tools. nih.gov

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 6-Ethyl-N-methylpyridin-2-amine, and how are they optimized for yield and purity?

- Methodology :

- Reductive Amination : A common approach involves reacting pyridine-2-amine derivatives with ethylating agents (e.g., ethyl bromide) in the presence of a reducing agent like NaBH₄. For example, (E)-N-benzylidenepyridin-2-amine analogs are synthesized via Schiff base formation followed by reduction (see ). Adjusting stoichiometry, solvent (e.g., 1,4-dioxane), and temperature (120°C) improves yields.

- Nucleophilic Substitution : Substitution reactions at the pyridine nitrogen using methylating agents (e.g., methyl iodide) under basic conditions (e.g., K₂CO₃) can introduce the N-methyl group. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

- Key Data :

| Method | Yield (%) | Purity (%) | Key Conditions |

|---|---|---|---|

| Reductive Amination | 64–75 | 95 | NaBH₄, 1,4-dioxane, 120°C |

| Nucleophilic Substitution | 50–60 | 90 | K₂CO₃, DMF, RT |

Q. How is X-ray crystallography employed to resolve the structural conformation of this compound derivatives?

- Methodology :

- Single crystals are grown via slow evaporation (e.g., ethanol/water mixtures). Data collection uses Mo/Kα radiation (λ = 0.71073 Å) at 100 K.

- SHELX software (SHELXL for refinement, SHELXS for structure solution) is the gold standard for small-molecule crystallography. Hydrogen atoms are placed geometrically and refined using riding models .

Advanced Research Questions

Q. How can computational chemistry and machine learning optimize reaction conditions for this compound synthesis?

- Methodology :

- Quantum Mechanics (QM) : Density Functional Theory (DFT) calculates transition states and intermediates to identify rate-limiting steps (e.g., B3LYP/6-31G* basis set).

- Machine Learning : Platforms like LabMate.AI integrate reaction parameters (solvent, catalyst, temperature) and outcomes (yield, purity) to predict optimal conditions. For instance, microwave-assisted synthesis (e.g., 150°C, 30 min) improved yields by 20% in related pyrimidine syntheses .

- Data Contradiction Analysis :

- Discrepancies in reported yields may arise from solvent polarity effects. For example, DMF increases reaction rates but may reduce purity due to side reactions. Cross-validation with HPLC or GC-MS is critical .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR, IR) for this compound analogs?

- Methodology :

- Dynamic NMR : Detect rotational barriers in N–CH₂ groups (e.g., coalescence temperature studies in DMSO-d₆).

- Isotopic Labeling : ¹⁵N-labeled analogs clarify ambiguous NH/CH₂ signals.

- Comparative Analysis : Align experimental IR stretches (e.g., 3300 cm⁻¹ for NH) with computed spectra (Gaussian 16). Discrepancies >5% suggest impurities or conformational isomers .

Specialized Research Applications

Q. How are this compound derivatives utilized as ligands in transition metal catalysis?

- Methodology :

- Coordination Studies : React with Mn(II), Co(II), or Ni(II) salts (e.g., Ni(ClO₄)₂) in acetonitrile/MeOH. UV-vis spectroscopy (λ = 450–600 nm) and magnetic susceptibility confirm octahedral geometry.

- Catalytic Screening : Test Suzuki-Miyaura coupling (e.g., aryl bromides with phenylboronic acid). Turnover numbers (TON) >1000 are achievable with Ni(II) complexes .

- Data Table :

| Metal Center | Application | TON | Key Reference |

|---|---|---|---|

| Ni(II) | C–C Coupling | 1200 | |

| Co(II) | Oxidation Catalysis | 800 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products